5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound features a methoxy group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Methoxylation: The pyrazole derivative is then methoxylated at the 5-position using methanol and a suitable catalyst.
Carboxylation: Finally, the compound is carboxylated at the 3-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of 5-methoxy-1-phenyl-1H-pyrazole-3-carboxaldehyde or 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-methoxy-1-phenyl-1H-pyrazole-3-methanol.
Substitution: Various substituted derivatives of the phenyl group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine:
- Explored for its anti-inflammatory and analgesic properties.
- Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
- Utilized in the synthesis of agrochemicals and dyes.
- Acts as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The phenyl group enhances its hydrophobic interactions, facilitating its penetration through biological membranes.
Comparison with Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Contains a hydroxy group at the 5-position.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Differently substituted pyrazole with a methyl group at the 3-position.
Uniqueness:
- The presence of the methoxy group at the 5-position imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- The combination of the methoxy, phenyl, and carboxylic acid groups makes it a versatile intermediate for various synthetic applications.
This detailed article provides a comprehensive overview of 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methoxy-1-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-7-9(11(14)15)12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFMBCVBUSXTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491094 | |
Record name | 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60872-14-2 | |
Record name | 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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